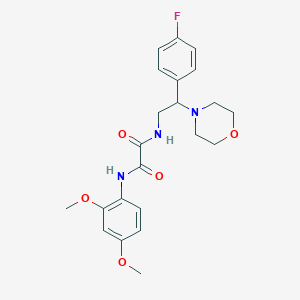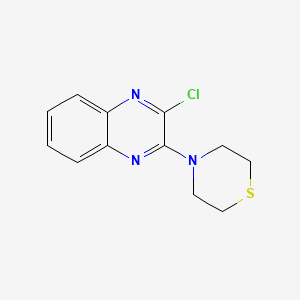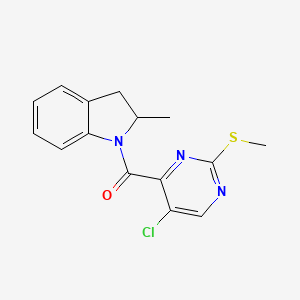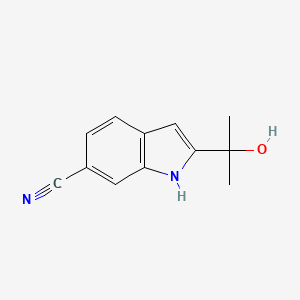
1-Cyclopentyl-3-(2-(2-(2,5-dioxopyrrolidin-1-yl)ethoxy)ethyl)urea
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“1-Cyclopentyl-3-(2-(2-(2,5-dioxopyrrolidin-1-yl)ethoxy)ethyl)urea” is a chemical compound. It is a part of a group of original hybrid pyrrolidine-2,5-dione derivatives .
Molecular Structure Analysis
The molecular structure of this compound is complex, as indicated by its IUPAC name "2,5-dioxopyrrolidin-1-yl 3- (2- (2- (2,5-dioxo-2,5-dihydro-1H-pyrrol-1-yl)ethoxy)ethoxy)propanoate" . Unfortunately, the exact molecular structure analysis is not available in the retrieved resources.Aplicaciones Científicas De Investigación
Anticonvulsant Properties
Epilepsy, a common neurological disorder, often requires effective anticonvulsant drugs. This compound has been studied for its anticonvulsant activity. In animal seizure models (such as the maximal electroshock test and the psychomotor 6 Hz seizure model), it demonstrated broad-spectrum activity. Notably, compound 30 exhibited potent anticonvulsant effects with a favorable safety profile .
Pain Modulation
Anticonvulsant drugs often exhibit activity in pain models. Compound 30 was effective in the formalin test of tonic pain, capsaicin-induced pain, and the oxaliplatin-induced neuropathic pain model in mice. These findings suggest its potential as an analgesic agent .
Mechanism of Action
The most plausible mechanism of action for compound 30 involves the inhibition of calcium currents mediated by Cav 1.2 (L-type) channels. Understanding this mechanism is crucial for further drug development .
Metabolic Stability and Safety Profile
Compound 30 demonstrated high metabolic stability on human liver microsomes, negligible hepatotoxicity, and relatively weak inhibition of cytochrome P450 isoforms (CYP3A4, CYP2D6, and CYP2C9). These drug-like properties make it an interesting candidate for preclinical development .
Wide-Spectrum Anticonvulsant Activity
Another related compound, N-Benzyl-(2,5-dioxopyrrolidin-1-yl)propanamide (AS-1), has also shown antiseizure effects in the PTZ kindling model. This suggests that compounds with similar structures may have broad anticonvulsant properties .
Mecanismo De Acción
Target of Action
Related compounds have been shown to interact with proteins, specifically modifying lysine residues
Mode of Action
It is known that similar compounds can react with proteins, specifically modifying lysine residues . This suggests that the compound may interact with its targets through covalent bonding, leading to changes in the target’s function.
Pharmacokinetics
A related compound has been shown to have high metabolic stability on human liver microsomes and relatively weak inhibition of cyp3a4, cyp2d6, and cyp2c9 isoforms of cytochrome p450
Action Environment
It is known that similar compounds can be stable under inert atmospheres
Direcciones Futuras
The compound has shown promising in vivo activity profile and drug-like properties, making it an interesting candidate for further preclinical development . It has potent anticonvulsant properties and a favorable safety profile . Therefore, future research could focus on exploring its potential as a therapeutic agent for neurological disorders like epilepsy .
Propiedades
IUPAC Name |
1-cyclopentyl-3-[2-[2-(2,5-dioxopyrrolidin-1-yl)ethoxy]ethyl]urea |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H23N3O4/c18-12-5-6-13(19)17(12)8-10-21-9-7-15-14(20)16-11-3-1-2-4-11/h11H,1-10H2,(H2,15,16,20) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YOJOYGPGWHUIMR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)NC(=O)NCCOCCN2C(=O)CCC2=O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H23N3O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
297.35 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N-(2-chlorobenzyl)-6-(4-fluorophenyl)-3-methylimidazo[2,1-b]thiazole-2-carboxamide](/img/structure/B2427447.png)

![(4-(Benzo[d][1,3]dioxol-5-ylmethyl)piperazin-1-yl)(2-((4-ethoxyphenyl)amino)thiazol-4-yl)methanone](/img/structure/B2427449.png)
![N-[2-(3,4-dimethoxyphenyl)ethyl]-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B2427450.png)
![1-([2,3'-Bipyridin]-4-ylmethyl)-3-(2-(trifluoromethyl)phenyl)urea](/img/structure/B2427451.png)


![N-{3-[methyl(prop-2-yn-1-yl)amino]propyl}-1-(2-phenylethyl)piperidin-4-amine](/img/structure/B2427455.png)


![N-(5-(1-(3,4-dimethylphenyl)-5-oxopyrrolidine-3-carbonyl)-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)furan-2-carboxamide](/img/structure/B2427461.png)
![2-[2-(3,5-dimethyl-1H-pyrazol-1-yl)-2-oxoethyl]-5-(3-methoxyphenyl)-1,3,4-oxadiazole](/img/structure/B2427462.png)
